1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

説明

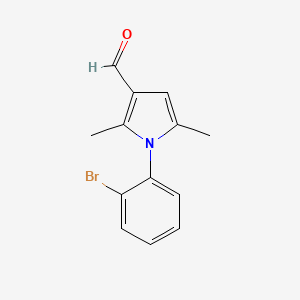

1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom This specific compound features a bromine atom attached to a phenyl group, which is further connected to the pyrrole ring

特性

IUPAC Name |

1-(2-bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLVJTIMOZSLLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2Br)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358228 | |

| Record name | 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662154-13-4 | |

| Record name | 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Step 1: Substitution Reaction for Intermediate Formation

2-Bromoacetophenone derivatives react with 3-oxo-propionitrile under basic conditions (e.g., K₂CO₃ in ethyl acetate) to form 4-(2-bromophenyl)-2-formyl-4-oxo-butyronitrile. Key parameters include:

Step 2: Cyclization via Catalytic Hydrogenation

The intermediate undergoes hydrogenation-cyclization using Pd-C (10% loading) and HZSM-5 molecular sieves in 1,4-dioxane at 80°C under H₂ (1 atm).

- Catalyst Synergy : Pd-C facilitates hydrogenation, while HZSM-5 promotes dehydration and ring closure.

- Yield Enhancement : Prolonged reaction times (15–20 hours) and precise temperature control (60–90°C) achieve yields up to 92%.

Comparative Data :

| Parameter | Value/Detail | Source |

|---|---|---|

| Intermediate Yield | 88–90% | |

| Final Product Yield | 65–92% | |

| Catalyst System | Pd-C (10%) + HZSM-5 | |

| Reaction Time | 15–20 hours |

Direct Bromination of Pre-Formed Pyrroles

Direct bromination of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde using Br₂ or N-bromosuccinimide (NBS) could introduce the bromophenyl group. However, regioselectivity issues may arise:

- Electrophilic Aromatic Substitution : The electron-rich pyrrole ring is prone to over-bromination.

- Directing Groups : The aldehyde at position 3 may direct bromination to positions 4 or 5, necessitating protective strategies.

Mitigation Strategies :

- Protection of Aldehyde : Converting the aldehyde to an acetal or imine before bromination.

- Low-Temperature Bromination : Using NBS at 0°C in CCl₄ to control reactivity.

One-Pot Tandem Reactions for Streamlined Synthesis

Emerging methodologies combine multiple steps into a single pot, reducing purification needs. For example:

- In Situ Formation of β-Keto Aldehyde : Reacting 2-bromophenylacetic acid with DMF-DMA (dimethylformamide dimethyl acetal) generates a β-keto aldehyde intermediate.

- Cyclization with Methylamine : Introducing methylamine triggers pyrrole formation, with concurrent dehydration.

Benefits :

- Eliminates intermediate isolation, improving atom economy.

- Compatible with green solvents (e.g., ethanol or water).

化学反応の分析

Types of Reactions

1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

Oxidation: 1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has found applications in several scientific research areas:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is largely dependent on its chemical structure and the functional groups present. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activities. The bromine atom can participate in halogen bonding, influencing the compound’s interactions with molecular targets. The pyrrole ring provides aromatic stability and can engage in π-π interactions with other aromatic systems.

類似化合物との比較

Similar Compounds

1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Similar structure with a chlorine atom instead of bromine.

1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Similar structure with a fluorine atom instead of bromine.

1-(2-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Similar structure with an iodine atom instead of bromine.

Uniqueness

1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and research applications.

生物活性

1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 662154-13-4) is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a bromine atom on the phenyl ring and a carbaldehyde functional group attached to the pyrrole ring.

Antibacterial Activity

Research indicates that various pyrrole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria effectively. The Minimum Inhibitory Concentration (MIC) values for related pyrrole compounds have been reported between 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 1-(2-Bromophenyl)-... | Staphylococcus aureus | 3.12 - 12.5 |

| Pyrrole Benzamide Derivative | E. coli | 3.12 - 12.5 |

| Isoniazid | Mycobacterium tuberculosis | 0.25 |

Antifungal Activity

In addition to antibacterial effects, pyrrole derivatives also show antifungal activity. For example, certain pyrroles have been tested against Candida albicans with promising results, indicating their potential as antifungal agents . The MIC values for some derivatives ranged from 0.0048 to 0.039 mg/mL against various fungal strains.

Table 2: Antifungal Activity of Pyrrole Derivatives

| Compound | Target Fungi | MIC (mg/mL) |

|---|---|---|

| Pyrrole Derivative A | Candida albicans | 0.0048 |

| Pyrrole Derivative B | Fusarium oxysporum | 0.039 |

Study on Antibacterial Properties

A recent study investigated the antibacterial properties of a series of pyrrole derivatives including this compound. The study focused on the structure-activity relationship (SAR) and revealed that halogen substituents significantly enhance antibacterial activity against pathogens like S. aureus and E. coli .

Study on Anticancer Potential

Another research effort explored the anticancer potential of pyrrole derivatives, revealing that certain modifications on the pyrrole ring could lead to increased cytotoxicity against cancer cell lines. The study highlighted the importance of substituents in determining the efficacy of these compounds against various cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。